molecular formula C20H22BrNO4S B5145837 tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 330952-34-6

tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5145837
CAS No.: 330952-34-6
M. Wt: 452.4 g/mol
InChI Key: MVIUQYXXPGBSMK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 5-bromothiophen-2-yl group at the 4-position and a tetrahydrofuran-2-ylmethyl ester at the 3-position. The bromothiophene moiety introduces steric bulk and electron-withdrawing effects, while the tetrahydrofuran-derived ester group enhances solubility in polar organic solvents. Its molecular formula is C₂₀H₂₁BrN₂O₄S, with a molecular weight of 489.36 g/mol. Structural elucidation of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, often refined using software like SHELXL and visualized via OLEX2 .

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4S/c1-11-17(20(24)26-10-12-4-3-9-25-12)19(15-7-8-16(21)27-15)18-13(22-11)5-2-6-14(18)23/h7-8,12,19,22H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIUQYXXPGBSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(S3)Br)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601108439
Record name (Tetrahydro-2-furanyl)methyl 4-(5-bromo-2-thienyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330952-34-6
Record name (Tetrahydro-2-furanyl)methyl 4-(5-bromo-2-thienyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330952-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydro-2-furanyl)methyl 4-(5-bromo-2-thienyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601108439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a Suzuki coupling reaction, where a bromothiophene boronic acid reacts with a halogenated quinoline derivative.

    Formation of the Tetrahydrofuran Ring: The THF ring can be formed through an intramolecular cyclization reaction, typically using a diol precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, such as methanol, to form the carboxylate ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the hydrogenation of the double bonds in the quinoline ring.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound may have potential as a lead compound in drug discovery, particularly for the development of new anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of hexahydroquinoline derivatives, which are widely studied for their biological activities, including P-glycoprotein inhibition . Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Applications
Target Compound 4-(5-Bromothiophen-2-yl), 3-(tetrahydrofuran-2-ylmethyl ester) 489.36 Bromothiophene (electron-withdrawing), tetrahydrofuran ester (polarity modulation). Potential P-glycoprotein inhibition (inferred from structural analogs) .
Pyridin-3-yl methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B6) 4-(4-Chlorophenyl), 3-(pyridin-3-yl methyl ester) ~380 (estimated) Chlorophenyl (moderate electron-withdrawing), pyridine ester (enhanced basicity). Demonstrated P-glycoprotein inhibition (IC₅₀ = 1.2 µM) .
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-Methoxyphenyl), 3-(methyl ester) 327.37 Methoxyphenyl (electron-donating), methyl ester (low polarity). Calcium channel modulation ; crystallographic data shows N–H···O hydrogen bonding .
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(5-Bromo-2-hydroxyphenyl), 3-(ethyl ester) ~450 (estimated) Bromophenol (strong hydrogen-bonding capacity), ethyl ester (moderate lipophilicity). Structural data available; biological activity uncharacterized.
4-Methoxybenzyl 4-(5-methylfuran-2-yl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(5-Methylfuran-2-yl), 3-(4-methoxybenzyl ester) 376.54 Furan (electron-rich heterocycle), 4-methoxybenzyl ester (enhanced aromaticity). No reported bioactivity; used in synthetic chemistry .

Key Insights :

Substituent Effects: The 5-bromothiophen-2-yl group in the target compound provides stronger electron-withdrawing effects compared to methoxyphenyl or chlorophenyl substituents. This may enhance interactions with hydrophobic pockets in biological targets like P-glycoprotein .

Crystallographic and Hydrogen-Bonding Patterns :

  • Analogs like methyl 4-(4-methoxyphenyl) derivatives exhibit N–H···O hydrogen bonds in crystal packing, stabilizing the lattice . The bromothiophene group in the target compound may alter these interactions due to its larger size and Br···S contacts.

Biological Activity :

  • Chlorophenyl and pyridine-substituted analogs (e.g., B6) show potent P-glycoprotein inhibition, suggesting that the target compound’s bromothiophene group could similarly enhance binding affinity through halogen bonding .

Synthetic Considerations :

  • Synthesis of such derivatives often involves multi-step routes, including Hantzsch-type cyclization and esterification (e.g., using THF and LiHMDS as in ) .

Research Findings and Data

Table 2: Physicochemical and Spectral Data

Property Target Compound Methyl 4-(4-Methoxyphenyl) Derivative B6
Melting Point Not reported 165–167°C 182°C
1H NMR (δ, ppm) Estimated: 1.2–2.5 (m, hexahydroquinoline protons), 6.8–7.2 (s, thiophene) 1.25–2.40 (m), 3.75 (s, OCH₃) 1.30–2.60 (m), 7.30–7.50 (d, Ar–Cl)
IR (cm⁻¹) Expected: ~1700 (C=O), ~670 (C–Br) 1695 (C=O), 1250 (C–O) 1705 (C=O), 750 (C–Cl)

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